Fluorobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

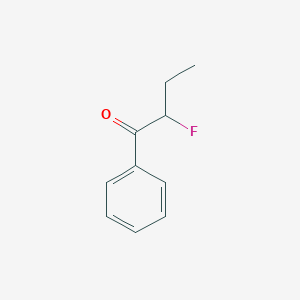

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-fluoro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

MBNBAODMHRPUKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"

An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Synthesis and Properties

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Its chemical structure, featuring chloro, fluoro, and ketone functional groups, imparts a high degree of reactivity, making it a valuable building block for creating more complex molecules.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development. The compound, with CAS Number 3874-54-2, is particularly noted for its role as a precursor in the manufacturing of several antipsychotic drugs.[2][3][4]

Synthesis of 4-Chloro-4'-fluorobutyrophenone

The primary method for synthesizing 4-Chloro-4'-fluorobutyrophenone is through the Friedel-Crafts acylation reaction.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[7]

In this specific synthesis, fluorobenzene (B45895) is acylated by 4-chlorobutyryl chloride in the presence of aluminum chloride. The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring to form the final product.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of 4-Chloro-4'-fluorobutyrophenone.

Materials:

-

Fluorobenzene

-

4-chlorobutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 4-chlorobutyryl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.

-

Once the addition is complete, add fluorobenzene dropwise to the reaction mixture.

-

After the addition of fluorobenzene, allow the reaction mixture to stir at room temperature for several hours (typically 4 hours) to ensure the completion of the reaction.[8]

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or vacuum distillation to yield pure 4-Chloro-4'-fluorobutyrophenone.

Caption: Synthesis workflow for 4-Chloro-4'-fluorobutyrophenone.

Physicochemical and Spectral Properties

4-Chloro-4'-fluorobutyrophenone is typically a pale yellow to greenish clear oil or a white to off-white solid, depending on its purity and storage conditions.[1][2][9] It is characterized by good solubility in organic solvents like ethanol, methanol, chloroform, and dichloromethane, but has low solubility in water.[1][9]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀ClFO | [1][2][10] |

| Molecular Weight | 200.64 g/mol | [2][10][11] |

| CAS Number | 3874-54-2 | [1][2][10] |

| Appearance | Pale to yellow liquid or solid | [1][10] |

| Melting Point | 5-6 °C | [2][10] |

| Boiling Point | 130-132 °C at 0.975 mmHg | [2] |

| 122 °C at 0.7 mmHg | [10] | |

| Density | 1.22 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5255 | [2] |

| Water Solubility | 0.38 g/L at 20 °C | [2] |

| LogP | 2.84 at 30 °C | [2] |

Spectral Data

-

¹H NMR (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂CH₂CH₂-).[2]

-

¹³C NMR (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂).[2]

-

Mass Spectrometry (GC-MS, m/z): Major peaks are found at 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[2]

Applications in Research and Development

The unique chemical structure of 4-Chloro-4'-fluorobutyrophenone makes it an indispensable intermediate in several industrial and research applications.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotics.[2][3][10] The butyrophenone (B1668137) moiety is a core structure in many neuroleptic drugs. This compound is a direct precursor to a range of medications used to treat psychosis and depression.[3][4]

Examples of APIs synthesized from 4-Chloro-4'-fluorobutyrophenone include:

The synthesis of these drugs typically involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable amine-containing moiety, such as 4-(4-chlorophenyl)-4-hydroxypiperidine in the case of Haloperidol (B65202) synthesis.[12]

Caption: Role as a precursor in the synthesis of antipsychotic drugs.

Other Applications

Beyond its prominent role in pharmaceuticals, 4-Chloro-4'-fluorobutyrophenone is also utilized in:

-

Fine Chemical Synthesis: It serves as a building block for producing specialty chemicals and advanced intermediates.[1]

-

Agrochemical Development: Its halogenated structure is leveraged in synthesizing precursors for herbicides and pesticides.[1][10]

-

Material Science: The compound is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical strength.[10]

-

Research and Development: It is widely used in laboratory settings for studying reaction mechanisms and optimizing synthetic pathways.[1]

References

- 1. srinichem.com [srinichem.com]

- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]

- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 4. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]

- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

The Chemistry and Pharmacology of Fluorobutyrophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorobutyrophenone class of compounds represents a cornerstone in the development of antipsychotic medications. Characterized by a core 4-fluorobutyrophenone (B8402436) moiety, these derivatives have been instrumental in the management of psychosis for decades. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is strongly correlated with their antipsychotic efficacy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacological actions, and structure-activity relationships of key this compound derivatives.

Core Chemical Structure

The fundamental scaffold of a this compound derivative consists of a fluorinated phenyl group attached to a four-carbon chain terminating in a ketone. The fourth carbon is linked to a nitrogen atom, typically within a piperidine (B6355638) ring. Variations in the substituents on the piperidine ring give rise to a diverse array of compounds with distinct pharmacological profiles.

Figure 1: General Structure of this compound Derivatives

Caption: Core 4-fluorobutyrophenone structure with a variable R-group.

Physicochemical Properties of Key this compound Derivatives

The physicochemical properties of these derivatives, such as pKa, lipophilicity (logP), and aqueous solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion (ADME), and receptor binding.

| Compound | Molar Mass ( g/mol ) | pKa | logP | Aqueous Solubility (mg/L) |

| Haloperidol | 375.9 | 8.3 | 4.3 | 14[1] |

| Benperidol | 381.4 | 7.9 | 3.6 | Low |

| Trifluperidol | 409.4 | - | 3.5 | Low |

| Droperidol | 379.4 | 7.6 | 3.5 | 4.21[2] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves a convergent approach, where the 4-chloro-4'-fluorobutyrophenone (B134399) intermediate is coupled with a substituted piperidine moiety.

General Synthetic Protocol

-

Synthesis of 4-chloro-4'-fluorobutyrophenone: This key intermediate can be prepared via a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Synthesis of the Substituted Piperidine: The specific piperidine derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine for Haloperidol) is synthesized separately. The synthetic routes for these moieties vary depending on their complexity.

-

Coupling Reaction: The 4-chloro-4'-fluorobutyrophenone is then alkylated with the desired piperidine derivative. This reaction is typically carried out in a suitable solvent (e.g., chloroform, toluene) and in the presence of a base (e.g., potassium carbonate, sodium carbonate) to neutralize the liberated hydrochloric acid. A catalyst such as potassium iodide may also be used to facilitate the reaction.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.

Pharmacology and Mechanism of Action

The primary pharmacological action of this compound derivatives is the antagonism of the dopamine D2 receptor.[3] This action is thought to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Many of these compounds also exhibit affinity for other receptors, including serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) receptors, which contributes to their side effect profiles.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by fluorobutyrophenones blocks the downstream signaling cascade initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).

Caption: Dopamine D2 receptor signaling pathway and its antagonism.

Upon dopamine binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). PKA normally phosphorylates and activates DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which is an inhibitor of Protein Phosphatase-1 (PP1). By antagonizing the D2 receptor, fluorobutyrophenones prevent this cascade, leading to a disinhibition of PP1 and subsequent dephosphorylation of various downstream targets, ultimately modulating neuronal excitability.

Receptor Binding Affinities

The affinity of this compound derivatives for various receptors is a key determinant of their therapeutic efficacy and side-effect profile. The table below summarizes the binding affinities (Ki values in nM) for several key derivatives at dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| Haloperidol | 1-2 | 0.7 | >1000 | 10-50 |

| Benperidol | 0.08 | 1.1 | >1000 | 2.5 |

| Trifluperidol | 0.2 | 0.5 | >1000 | 1.2 |

| Droperidol | 1.5 | 1.8 | >1000 | 1.8 |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological properties of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on receptor binding affinity, selectivity, and functional activity.

Experimental Workflow for SAR Studies

Caption: A typical workflow for SAR studies of fluorobutyrophenones.

Key SAR findings for this compound derivatives include:

-

p-Fluorophenyl Group: The presence of a fluorine atom at the para-position of the phenyl ring is generally optimal for antipsychotic activity.

-

Butyrophenone Chain: A three-carbon chain (propyl) between the carbonyl group and the nitrogen atom is crucial for high affinity to the D2 receptor.

-

Piperidine Ring Substituents: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and selectivity. Aromatic or bulky hydrophobic groups often enhance D2 receptor affinity.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well microplate, add assay buffer, the membrane preparation, and the test compound at various concentrations.

-

Radioligand Addition: Add the radioligand ([³H]-Spiperone) at a concentration close to its Kd value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound derivatives remain a clinically important class of antipsychotic agents. Their well-defined structure-activity relationships and clear mechanism of action centered on dopamine D2 receptor antagonism have made them a paradigm for antipsychotic drug design. This technical guide has provided an in-depth overview of their chemical structures, physicochemical properties, synthesis, and pharmacology. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further exploration and optimization of this important class of therapeutic agents.

References

- 1. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia | MDPI [mdpi.com]

- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Fluorobutyrophenone Antipsychotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of fluorobutyrophenone antipsychotics, a class of medications that has been a cornerstone in the management of psychosis for decades. This document provides a detailed overview of their molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize these compounds.

Introduction

This compound antipsychotics are a subgroup of the butyrophenone (B1668137) class of typical antipsychotics. The defining structural feature of these compounds is a fluorinated phenyl ring attached to a butyrophenone moiety. This chemical class includes well-established drugs such as haloperidol (B65202), benperidol, and trifluperidol. Their clinical efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2][3] However, their interaction with other neurotransmitter receptors contributes to their broader pharmacological profile and is also associated with their characteristic side effects.

Receptor Binding Profile

The therapeutic action and side-effect profile of this compound antipsychotics are dictated by their binding affinities for a range of neurotransmitter receptors. These affinities are typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro receptor binding affinities of key this compound antipsychotics and, for comparison, some atypical antipsychotics.

| Receptor | Haloperidol | Benperidol | Trifluperidol | Spiperone | Clozapine (Atypical) | Risperidone (Atypical) |

| Dopamine | ||||||

| D1 | 25[1] | - | - | - | 85[1] | 75[1] |

| D2 | 1.0 - 3.14[1][4][5] | 0.027 | - | 0.05 | 125[1] | 3.0[1] |

| D3 | 4.6[5] | - | - | 0.1 | 14[6] | 11[6] |

| D4 | 10[5] | 0.066 | - | 0.18 | 7[6] | 7.3[6] |

| Serotonin | ||||||

| 5-HT1A | 3600[5] | - | - | 13 | 490[6] | 420[6] |

| 5-HT2A | 120[5] | 3.75 | - | 0.2 | 12[6] | 0.2[6] |

| 5-HT2C | 4700[5] | - | - | 2.5 | 13 | 42.8[6] |

| Adrenergic | ||||||

| α1 | 10 | - | - | 0.3 | 7 | 0.8 |

| α2 | 1600 | - | - | 1.3 | 7 | 2.1 |

| Histamine | ||||||

| H1 | 460 | - | - | 1.7 | 6 | 20 |

| Muscarinic | ||||||

| M1 | >10000 | - | - | >10000 | 1.9 | >10000 |

Downstream Signaling Pathways

The binding of this compound antipsychotics to their primary target, the dopamine D2 receptor, initiates a cascade of intracellular signaling events. As D2 receptors are G-protein coupled receptors (GPCRs) of the Gi/o family, their antagonism by these drugs leads to a disinhibition of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels. Furthermore, these antipsychotics impact other critical signaling pathways, including the Akt/GSK-3 pathway, which is implicated in neuronal survival and plasticity.

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by fluorobutyrophenones prevents the binding of endogenous dopamine. This blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Akt/GSK-3 Signaling Pathway

This compound antipsychotics have also been shown to modulate the Akt/GSK-3 signaling cascade.[7] Antagonism of D2 receptors can lead to an increase in the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3). The modulation of this pathway is thought to contribute to the therapeutic effects and potentially some of the long-term side effects of these drugs.

Experimental Protocols

The characterization of this compound antipsychotics relies on a variety of in vitro assays to determine their receptor binding affinities and functional activities.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the Ki of a this compound antipsychotic for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Test Compound: this compound antipsychotic at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filter mats (e.g., GF/B or GF/C), cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

-

Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This protocol describes a functional assay to measure the effect of a this compound antipsychotic on dopamine D2 receptor-mediated inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50) of a this compound antipsychotic at the human dopamine D2 receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Agonist: Dopamine or a D2 receptor agonist (e.g., quinpirole).

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Test Compound: this compound antipsychotic at various concentrations.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the this compound antipsychotic.

-

Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist in the presence of forskolin to all wells (except for control wells).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

-

Conclusion

This compound antipsychotics exert their primary therapeutic effect through potent antagonism of the dopamine D2 receptor. Their broader pharmacological profile, resulting from interactions with other neurotransmitter systems, contributes to both their clinical utility and their potential for adverse effects. A thorough understanding of their receptor binding affinities and downstream signaling effects, as determined by the experimental protocols outlined in this guide, is crucial for the rational use of these agents and for the development of novel antipsychotics with improved efficacy and tolerability. The continued investigation into the intricate molecular mechanisms of this important class of drugs will undoubtedly pave the way for more targeted and effective treatments for psychotic disorders.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone | Pharmaguideline [pharmaguideline.com]

- 4. thecarlatreport.com [thecarlatreport.com]

- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Bromperidol? [synapse.patsnap.com]

The Pharmacological Profile of Fluorobutyrophenone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorobutyrophenone class of compounds represents a cornerstone in the pharmacology of antipsychotic medications. Characterized by a fluorinated phenyl ring attached to a butyrophenone (B1668137) moiety, these agents have been pivotal in the management of psychosis for decades. Their primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission, with varying affinities for other neuroreceptors, contributing to their distinct therapeutic and side-effect profiles. This technical guide provides an in-depth exploration of the pharmacological properties of key this compound compounds, detailing their receptor binding affinities, the experimental protocols used for their characterization, and the intricate signaling pathways they modulate.

Data Presentation: Receptor Binding Affinities

The therapeutic efficacy and off-target effects of this compound compounds are largely dictated by their interaction with a wide array of G-protein coupled receptors (GPCRs). The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of this interaction. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values (in nM) for prominent this compound compounds across key central nervous system receptors.

Table 1: Dopamine (B1211576) Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 |

| Haloperidol | 230 | 1.2 | 0.7 | 4.9 |

| Spiperone | 13 | 0.16 | 0.4 | 0.8 |

| Benperidol | - | 0.2 | - | - |

| Trifluperidol | - | 0.3 | - | - |

| Droperidol | - | 1.5 | - | - |

Table 2: Serotonin (B10506) Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Haloperidol | 2800 | 4.5 | 1300 | 2800 | 380 |

| Spiperone | 130 | 1.2 | 110 | 1800 | 130 |

| Benperidol | - | 2.1 | - | - | - |

| Trifluperidol | - | 1.0 | - | - | - |

| Droperidol | - | 3.5 | - | - | - |

Table 3: Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)

| Compound | α1-Adrenergic | α2-Adrenergic | M1 (Muscarinic) | H1 (Histamine) |

| Haloperidol | 6.3 | 1300 | 5000 | 1800 |

| Spiperone | 2.5 | 160 | 10000 | 28 |

| Benperidol | - | - | - | - |

| Trifluperidol | - | - | - | - |

| Droperidol | 1.5 | - | - | 18 |

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures. The following sections detail the methodologies for two key assays used in the pharmacological characterization of this compound compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value.

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).

-

Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: The this compound compound of interest.

-

Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize the receptor-containing tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Catalepsy Test in Rodents

Objective: To assess the potential of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.

Principle: Catalepsy in rodents is a state of immobility and failure to correct an externally imposed posture. It is a widely used behavioral model to predict the EPS liability of antipsychotic drugs, as it is primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.

Materials:

-

Animals: Typically, male rats or mice.

-

Test Compound: The this compound compound dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Catalepsy-inducing Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

-

Timer: A stopwatch or an automated system to measure the duration of catalepsy.

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

-

Testing Period: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess the animals for catalepsy.

-

Catalepsy Assessment (Bar Test):

-

Gently place the animal's forepaws on the horizontal bar.

-

Start the timer immediately.

-

Measure the time until the animal removes both forepaws from the bar and returns to a normal posture.

-

A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed from the bar.

-

-

Data Recording: Record the latency to descend from the bar for each animal at each time point.

-

Data Analysis: Compare the mean catalepsy scores (duration of immobility) between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the duration of catalepsy in the drug-treated group indicates a potential for inducing EPS.

Mandatory Visualizations

Signaling Pathways

The pharmacological effects of this compound compounds are initiated by their binding to specific GPCRs, which in turn triggers intracellular signaling cascades. The primary targets, the dopamine D2 and serotonin 5-HT2A receptors, are coupled to different G-proteins and activate distinct downstream pathways.

Caption: Canonical G-protein signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflows

The characterization of this compound compounds involves a structured series of in vitro and in vivo experiments.

In Vitro Biological Activity of Novel Fluorobutyrophenone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of novel fluorobutyrophenone analogs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, with a particular focus on neuropharmacology and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.

Quantitative Biological Data

The in vitro biological activity of novel this compound analogs is typically characterized by their binding affinities for various G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. The data presented below, compiled from multiple studies, summarizes the inhibition constants (Ki) for several novel compounds at key dopamine (B1211576) and serotonin (B10506) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Novel Diazepane and Bridged Analogs of Haloperidol (B65202)

| Compound | D2 Receptor | D4 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT6 Receptor | Reference |

| Compound 13 | Moderate Affinity | High Affinity | 117 | 23.6 | 295.8 | [1] |

| Compound 14 | Low Affinity | Low Affinity | - | - | - | [1] |

| Clozapine | 130 | 54 | 140 | 8.9 | - | [2] |

| Haloperidol | 0.89 | 10 | 3600 | 120 | - | [2] |

| Risperidone | - | - | >117 | - | >295.8 | [1] |

| Quetiapine | - | - | >117 | >23.6 | >295.8 | [1] |

Note: "Moderate" and "High" affinities for Compound 13 are as described in the source material, with specific Ki values provided where available.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Pipamperone and Other Butyrophenone Derivatives

| Compound | D2 Receptor | D4 Receptor | 5-HT2A Receptor | α1-Adrenergic Receptor | H1 Receptor | Reference |

| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 | [3] |

| Haloperidol | 1.5 | 5 | 50 | 12 | 800 | [3] |

| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 | [3] |

| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 | [3] |

Pipamperone, while a first-generation antipsychotic, exhibits a binding profile with higher affinity for 5-HT2A and D4 receptors and lower affinity for the D2 receptor, a characteristic often associated with atypical antipsychotics.[3][4]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the biological activity of novel this compound analogs.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.[3]

Objective: To determine the inhibition constant (Ki) of a test compound at a specific receptor subtype.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human receptor of interest (e.g., D2, D4, 5-HT2A).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[3]

-

Test Compounds: Novel this compound analogs dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.[3]

-

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its dissociation constant, Kd), and varying concentrations of the test compound.[3]

-

Non-specific Binding Wells: In separate wells, combine the cell membranes, radioligand, and a high concentration of the unlabeled specific ligand.[3]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[3]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a typical radioligand binding assay.

In Vitro Cytotoxicity Assay

While specific cytotoxicity data for novel this compound analogs is not extensively available in the provided search results, a general methodology for assessing the cytotoxic effects of novel compounds on cancer cell lines is outlined below. This protocol can be adapted to assess the neurotoxicity of this compound analogs on neuronal cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a specific cell line.

Materials:

-

Cell Line: A relevant human cell line (e.g., a neuronal cell line for neurotoxicity studies, or various cancer cell lines as described for other fluorinated compounds).[5][6]

-

Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Test Compounds: Novel this compound analogs at various concentrations.

-

Assay Reagent: A reagent to measure cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit.

-

Instrumentation: 96-well plate reader (spectrophotometer), CO2 incubator.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate for a few hours. The viable cells will metabolize the reagent, leading to a color change.

-

Measurement: Solubilize the resulting formazan (B1609692) crystals (in the case of MTT) and measure the absorbance at a specific wavelength using a plate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Signaling Pathways

The therapeutic and adverse effects of this compound analogs are mediated through their interaction with multiple neurotransmitter receptor systems. The primary mechanism of action for many antipsychotic butyrophenones is the modulation of dopaminergic and serotonergic signaling pathways.[4]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

A key concept in the development of atypical antipsychotics is the simultaneous modulation of dopamine D2 and serotonin 5-HT2A receptors.[4] While first-generation antipsychotics like haloperidol are potent D2 antagonists, leading to extrapyramidal side effects, atypical agents often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors.[3][4] This dual antagonism is thought to contribute to a broader efficacy profile, including the amelioration of negative symptoms of schizophrenia, and a reduced propensity for motor side effects.[1]

Caption: D2 and 5-HT2A receptor antagonism by fluorobutyrophenones.

Multi-Receptor Targeting Strategy

Modern drug design for atypical antipsychotics often employs a multi-receptor targeting strategy to achieve a desired therapeutic profile while minimizing side effects.[1] This involves designing compounds with specific binding affinities for a range of receptors.

Caption: Multi-receptor targeting strategy for novel antipsychotics.

This guide serves as a foundational resource for understanding the in vitro biological activities of novel this compound analogs. The presented data and methodologies offer a starting point for further research and development in this promising area of medicinal chemistry.

References

- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

"structure-activity relationship (SAR) of fluorobutyrophenones"

An in-depth technical guide on the structure-activity relationship (SAR) of fluorobutyrophenones, designed for researchers, scientists, and drug development professionals.

Introduction

The fluorobutyrophenones are a major class of antipsychotic drugs that have been a cornerstone in the treatment of schizophrenia and other psychotic disorders since the discovery of haloperidol (B65202) in the late 1950s.[1] These compounds are characterized by a core 4-fluorobutyrophenone (B8402436) moiety linked to a piperidine (B6355638) ring. Their therapeutic effects are primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[2][3] However, their interactions with other receptors, such as various serotonin (B10506) (5-HT) subtypes, contribute to their diverse pharmacological profiles and side effects.[4]

This guide provides a detailed examination of the structure-activity relationships (SAR) of fluorobutyrophenones. It outlines the key structural features essential for their antipsychotic activity, presents quantitative binding data for various analogs, details common experimental protocols for their evaluation, and illustrates the core signaling pathways involved.

Core Pharmacophore and Key SAR Principles

The general structure of a fluorobutyrophenone consists of three main segments: the butyrophenone (B1668137) moiety, the piperidine ring, and a substituted aryl group attached to the piperidine nitrogen.[4] The essential structural requirements for antipsychotic activity have been extensively studied and are summarized below.

Figure 1: Core pharmacophore and key SAR principles of fluorobutyrophenones.

-

Aromatic System (Ar) : Antipsychotic activity is enhanced when the Ar group is an aromatic system with a fluoro-substituent at the para-position.[5] This feature is a defining characteristic of this class.

-

Carbonyl Group (X) : A carbonyl (C=O) group at position X provides optimal activity.[5] While other groups like C(H)OH can be present, the ketone is preferred for potent D2 antagonism.[5]

-

Propyl Chain (n=3) : The length of the aliphatic chain connecting the ketone and the amino nitrogen is critical.[5] An optimal length of three carbons (n=3) is required for maximum activity; longer or shorter chains lead to a decrease in potency.[5]

-

Aliphatic Amino Nitrogen : A tertiary aliphatic amino nitrogen is required for activity.[5] This nitrogen is typically incorporated into a cyclic structure, most commonly a piperidine ring.[5]

-

4-Aryl Piperidino Moiety (Ar') : An aromatic group (Ar') attached to the fourth position of the piperidine ring is necessary.[5] This moiety is believed to mimic the 2-phenylethylamino portion of dopamine, promoting affinity for D2 and D3 receptors.[5]

Quantitative Structure-Activity Relationship Data

The affinity of this compound analogs for various CNS receptors is a key determinant of their therapeutic efficacy and side-effect profile. High affinity for the dopamine D2 receptor is a hallmark of typical antipsychotics.[3][4] Atypical antipsychotics often exhibit a more complex profile, with significant affinity for serotonin receptors, particularly 5-HT2A.[6][7] The ratio of 5-HT2A to D2 receptor affinity is often used to predict atypicality.[2]

The following tables summarize the binding affinities (Ki, in nM) of haloperidol and several of its analogs at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Butyrophenone Moiety Analogs at Dopamine and Serotonin Receptors

| Compound # | Modification (X) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Haloperidol | C=O (Carbonyl) | 0.89 | 4.6 | 10 | 3600 | 120 |

| 5 | CH2 (Methylene) | 24.0 | 48.0 | 58 | >10000 | 250 |

| 6 | S (Thiocarbonyl) | 8.8 | 21.0 | 21 | 317.0 | 72.0 |

| 7 | O (Ester Oxygen) | 5.3 | 25.0 | 11 | 74.0 | 93.0 |

Data sourced from a study on haloperidol as a scaffold for designing atypical antipsychotics.[4] The study found that replacing the carbonyl group (X) of haloperidol with a methylene (B1212753) group (Compound 5) resulted in a 27-fold decrease in D2 receptor binding affinity.[4] Conversely, replacement with sulfur (Compound 6) or oxygen (Compound 7) led to more moderate decreases in D2 affinity but significantly increased affinity at 5-HT1A and 5-HT2A receptors.[4]

Table 2: Binding Affinities (Ki, nM) of Diazepane and Piperidine Analogs at Dopamine and Serotonin Receptors

| Compound | Ring Structure | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) |

| Haloperidol | Piperidine | 1.3 | 0.7 | 5.0 | 3600 | 120 | 4700 | >10000 |

| Compound 13 | Diazepane | 1.1 | 0.6 | 1.1 | 117 | 23.6 | 14.5 | 295.8 |

| Clozapine | Piperazine | 130 | 240 | 54 | 140 | 8.9 | 17 | 6.9 |

| Risperidone | Piperidine | 3.2 | 8.2 | 12 | 160 | 0.16 | 4.5 | 4000 |

Data sourced from a study identifying a butyrophenone analog with an atypical antipsychotic profile.[6] This study identified Compound 13, where the piperidine ring of haloperidol is replaced with a diazepane ring.[6] This modification maintained high affinity for D2-like receptors while significantly increasing affinity for 5-HT2A, 5-HT2C, and 5-HT6 receptors, creating a profile more similar to atypical antipsychotics like clozapine.[6]

Mechanism of Action and Signaling Pathways

Fluorobutyrophenones exert their primary antipsychotic effect by blocking D2 receptors in the mesolimbic pathway.[2] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[8] Antagonism of these receptors by drugs like haloperidol removes the tonic inhibition of the enzyme adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and downstream signaling cascades involving Protein Kinase A (PKA).[2][8]

Figure 2: Signaling pathway of dopamine D2 receptor antagonism by fluorobutyrophenones.

Experimental Protocols: Receptor Binding Assay

Determining the binding affinity (Ki) of a compound for a specific receptor is fundamental to SAR studies. The most common method is the competitive radioligand binding assay.[9][10] This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[11]

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for determining the binding affinity of a this compound analog at the D2 receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from HEK-293 cells stably expressing the human dopamine D2 receptor.[12]

-

Radioligand: [3H]Spiperone or [3H]Raclopride (known D2 antagonists).

-

Test Compound: this compound analog of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-labeled D2 antagonist (e.g., unlabeled Haloperidol or Sulpiride) to determine the amount of radioligand that binds to non-receptor components.[13]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are often pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

2. Assay Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd value), and varying concentrations of the test compound.[9] Three sets of tubes are prepared:

-

Total Binding: Contains membranes, radioligand, and buffer.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the non-labeled control ligand.

-

Competitive Binding: Contains membranes, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester.[14] This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.

-

Washing: The filters are washed immediately with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

-

Quantification: The filters are collected, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a liquid scintillation counter.[11]

3. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[11]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. This is done using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Figure 3: A generalized experimental workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of fluorobutyrophenones is well-defined, providing a robust framework for the design and development of novel antipsychotic agents. The core pharmacophore, consisting of a para-fluorophenyl ring, a three-carbon chain, a carbonyl group, and a 4-substituted piperidine ring, is essential for potent dopamine D2 receptor antagonism. Quantitative analysis reveals that subtle modifications to this scaffold, such as replacing the piperidine with a diazepane ring or altering the carbonyl group, can dramatically shift the binding profile towards that of an atypical antipsychotic by increasing affinity for serotonin receptors like 5-HT2A. A thorough understanding of these SAR principles, validated through rigorous experimental protocols such as radioligand binding assays, continues to guide the development of safer and more effective treatments for psychotic disorders.

References

- 1. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorobutyrophenone Derivatives as Dopamine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Fluorobutyrophenone derivatives represent a significant class of typical antipsychotic agents, primarily exerting their therapeutic effects through the potent antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization. By blocking D2 receptors in the brain's mesolimbic pathway, these compounds alleviate the positive symptoms of psychosis, such as hallucinations and delusions. This document details the downstream signaling consequences of this antagonism, presents comparative binding affinity data for key derivatives like Haloperidol (B65202) and Spiperone, and outlines the methodologies for essential in-vitro assays, serving as a critical resource for professionals in neuroscience and drug development.

Introduction to Fluorobutyrophenones

The butyrophenone (B1668137) class of drugs was first developed in the late 1950s.[1] Haloperidol, a fluorinated derivative, emerged as a primary therapeutic alternative to phenothiazines for treating psychosis.[2] Structurally, these compounds are characterized by a fluorophenyl group attached to a butyrophenone moiety. Their clinical efficacy is largely attributed to their strong blockade of central dopamine D2 receptors.[3][4] This guide will focus on the fluorinated derivatives, which are potent and selective antagonists of the dopamine D2 receptor.

The Dopamine D2 Receptor and Its Signaling Pathway

Dopamine receptors are G protein-coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[5] The therapeutic action of fluorobutyrophenones is primarily mediated by their antagonism of the D2 receptor.[6][7] D2 receptors are coupled to inhibitory G proteins (Gαi/o).[5] When an agonist like dopamine binds to the D2 receptor, it inhibits the enzyme adenylyl cyclase. This reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP, leading to decreased activity of Protein Kinase A (PKA) and subsequent downstream signaling changes.[3][8]

This compound antagonists work by binding to the D2 receptor and preventing dopamine from activating this cascade.[6] This blockade of dopamine signaling is believed to normalize the hyperactivity in the mesolimbic dopamine pathway, which is associated with the positive symptoms of schizophrenia.[4][6]

Quantitative Pharmacology of Key Derivatives

The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which is the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for several key this compound derivatives at dopamine and serotonin (B10506) receptors.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| Haloperidol | 121.8[9] | 0.7 - 0.89[9][10] | 3.96 - 4.6[9][10] | 2.71 - 10[9][10] | 2067 - 3600[9][10] | 56.81 - 120[9][10] |

| Spiperone | - | ~0.057[11] | ~0.125[11] | - | High Affinity[12] | High Affinity[12] |

| Benperidol | - | ~1-2[9] | - | - | - | 1.2[3] |

| Bromperidol | - | High Affinity[4] | - | - | - | Moderate Affinity[4] |

Note: A hyphen (-) indicates that reliable data was not available in the consulted sources. Ki values can vary between studies based on experimental conditions.

As the data indicates, compounds like Haloperidol and Benperidol exhibit high, sub-nanomolar to low nanomolar affinity for the D2 receptor, with significantly lower affinity for the D1 receptor subtype.[9][10] Haloperidol also shows notable affinity for D3 and D4 receptors.[9] Spiperone is a particularly potent ligand for both D2 and D3 receptors.[11] The interaction of these compounds with other receptors, such as serotonin (5-HT), adrenergic (α), and histamine (B1213489) (H1) receptors, contributes to their side-effect profiles, including sedation, weight gain, and dry mouth.[7][13]

Key Experimental Methodologies

The characterization of this compound derivatives relies on robust in-vitro assays to determine their binding affinity and functional activity.

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[14] It involves a competition between a radiolabeled ligand (e.g., [3H]spiperone) and an unlabeled test compound (the this compound) for binding to the target receptor in a preparation of cell membranes.[15]

Detailed Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the dopamine receptor of interest (e.g., D2) or dissect brain tissue (e.g., striatum).[15]

-

Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl).[16]

-

Centrifuge the homogenate at high speed to pellet the membranes.[16]

-

Wash the pellet and resuspend it in a final assay buffer. Determine the protein concentration.[16]

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and serial dilutions of the unlabeled test compound (e.g., haloperidol).[16]

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or sulpiride).[17]

-

Incubate the plate for a set time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

-

-

Filtration and Counting:

-

Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[15]

-

Wash the filters multiple times with ice-cold buffer to remove any remaining free radioligand.[16]

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[3]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

-

To determine if a compound acts as an antagonist, a functional assay is required. Since D2 receptors are Gαi-coupled, their activation leads to a decrease in intracellular cAMP. A cAMP assay measures the ability of an antagonist to block this agonist-induced decrease.

Detailed Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the human D2 receptor.

-

Plate the cells in a 384-well plate and allow them to adhere.[18]

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the antagonist (e.g., benperidol) for a specific duration (e.g., 10-30 minutes).[18][19]

-

To stimulate cAMP production, add a fixed concentration of an adenylyl cyclase activator, such as forskolin.[20]

-

Simultaneously or shortly after, add a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) at a concentration that produces about 80% of its maximal effect (EC80).[20]

-

Incubate for a defined period to allow for cAMP modulation.

-

-

Detection and Analysis:

-

Lyse the cells and measure the intracellular cAMP levels using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen technology.[21][22]

-

In these assays, a decrease in the agonist's effect (i.e., a rescue of the forskolin-induced cAMP level) will be observed in the presence of the antagonist.

-

Plot the cAMP levels against the antagonist concentration to generate a dose-response curve and calculate the IC50, which represents the antagonist's potency.[18]

-

Conclusion

This compound derivatives are potent antagonists of the dopamine D2 receptor, a mechanism that underpins their efficacy in treating psychosis. The quantitative analysis of their binding affinities through radioligand binding assays and the assessment of their functional antagonism via cAMP assays are fundamental to their pharmacological characterization. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals working with this important class of antipsychotic agents. A thorough understanding of these principles and methodologies is essential for the continued development of novel and improved therapeutics for neuropsychiatric disorders.

References

- 1. Butyrophenone | drug | Britannica [britannica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. litfl.com [litfl.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. How Are Typical and Atypical Antipsychotics Different? - GoodRx [goodrx.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pnas.org [pnas.org]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. resources.revvity.com [resources.revvity.com]

Exploring the Neuroleptic Potential of New Fluorobutyrophenone Entities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The butyrophenone (B1668137) class of antipsychotics, particularly the fluorinated derivatives, has been a cornerstone in the management of psychotic disorders for decades. The prototypical agent, haloperidol, demonstrates potent dopamine (B1211576) D2 receptor antagonism, effectively mitigating the positive symptoms of schizophrenia. However, its utility is often limited by a significant burden of extrapyramidal side effects (EPS). This has spurred the development of novel fluorobutyrophenone entities with more complex pharmacological profiles, aiming for improved efficacy, particularly against negative and cognitive symptoms, and a more favorable safety profile. This technical guide delves into the neuroleptic potential of these new chemical entities, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and visualizing the underlying signaling pathways.

Introduction: The Evolution of Fluorobutyrophenones

Fluorobutyrophenones are a class of drugs characterized by a fluorine atom attached to a butyrophenone scaffold. This structural feature significantly influences their metabolic stability and potency.[1][2] Haloperidol, a first-generation antipsychotic, exemplifies the potent D2 receptor blockade that defines this class and is effective in treating positive symptoms of schizophrenia like hallucinations and delusions.[2] However, this high D2 receptor affinity is also linked to a high incidence of motor side effects.[3]

The quest for safer and more broadly effective antipsychotics has led to the exploration of "atypical" this compound analogs. These newer entities often exhibit a multi-receptor binding profile, with significant affinity for various serotonin (B10506) (5-HT) receptor subtypes, in addition to dopamine receptors.[3] This expanded pharmacology is hypothesized to contribute to a reduced risk of EPS and potentially enhanced efficacy against the negative and cognitive symptoms of schizophrenia, which are poorly addressed by typical antipsychotics.

Quantitative Pharmacological Data

The rational design and evaluation of novel this compound entities rely on precise quantitative data from in vitro and in vivo studies. The following tables summarize the receptor binding affinities and in vivo efficacy of selected novel compounds in comparison to established antipsychotics.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Novel this compound Entities and Reference Compounds

| Compound | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C | H1 | M1 |

| Haloperidol | 1.2 | - | - | - | 4.5 | - | - | - |

| Clozapine | 126 | - | - | 140 | 13 | >1000 | 1.1 | 1.9 |

| Compound 13 ¹ | 48.3 | 2.1 | 0.8 | 117 | 23.6 | >1000 | 11.5 | 1100 |

| Iloperidone ² | 6.3 (IC50) | - | - | - | 5.6 (IC50) | - | - | - |

| Compound 20e ³ | 27.7 | 0.17 | - | - | - | - | - | - |

¹Compound 13 is 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[3] ²Iloperidone is a fluorinated benzisoxazole derivative with a butyrophenone-like side chain.[4] ³Compound 20e is a fluorine-containing N-(2-fluoroethoxy)piperazine analogue.[5][6]

Table 2: In Vivo Efficacy and Side Effect Profile of Selected Compounds

| Compound | Animal Model | Efficacy Measure | ED50 (mg/kg) | Catalepsy Induction |

| Haloperidol | Apomorphine-induced stereotypy (rat) | Inhibition | ~0.05 | High propensity |

| Clozapine | Conditioned Avoidance Response (rat) | Inhibition | ~5.0 | Low propensity |

| Compound 13 ¹ | Apomorphine-induced stereotypy (mouse/rat) | Inhibition | Similar to clozapine | Not observed at 5x ED50 |

| Iloperidone ² | Apomorphine-induced climbing (mouse) | Antagonism | Low doses | Substantially less active than haloperidol |

¹Data for Compound 13 is qualitative but indicates a favorable separation between efficacy and side effect liability.[3] ²Iloperidone shows a good therapeutic index in preclinical models.[4]

Key Experimental Protocols

The characterization of novel this compound entities involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for various receptors.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Harvest cells stably expressing the receptor of interest (e.g., human D2, D3, or 5-HT2A receptors in HEK293 cells).

-

Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (the "competitor").

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known, potent unlabeled ligand.

-

Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Models of Antipsychotic Activity

Animal models are crucial for assessing the potential therapeutic efficacy and side-effect liability of new compounds.

Protocol: Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by the unconditioned stimulus (US), the footshock.

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-